molecular formula C34H35NO16 B1374262 5-Acetamidofluorescein-di-(b-D-galactopyranoside) CAS No. 216299-45-5

5-Acetamidofluorescein-di-(b-D-galactopyranoside)

Cat. No. B1374262
CAS RN: 216299-45-5
M. Wt: 713.6 g/mol
InChI Key: YQZXQEASVPVOMH-YSDBXMLRSA-N
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Description

5-Acetamidofluorescein-di-(b-D-galactopyranoside) is a fluorescent compound widely used as a reporter in transcriptional regulation studies . It can be detected with a luciferase assay, making it useful for diagnostic purposes .


Synthesis Analysis

The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves complex chemical reactions . The molecular formula of this compound is C34H35NO16 . The molecular weight is 713.6 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) is complex, with a large number of atoms . The compound has a 2D structure and a 3D conformer generation . The IUPAC name is N-[3-oxo-3’,6’-bis[[ (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide .


Chemical Reactions Analysis

The chemical reactions involving 5-Acetamidofluorescein-di-(b-D-galactopyranoside) are complex and involve multiple steps . The compound is involved in various biochemical reactions, particularly in the field of proteomics .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) include a molecular weight of 713.6 g/mol . The compound has a Hydrogen Bond Donor Count of 9 and a Hydrogen Bond Acceptor Count of 16 .

Scientific Research Applications

Fluorescence-Based Detection in Bacteria 5-Acetamidofluorescein-di-(β-D-galactopyranoside) has been effectively used in fluorescence-based detection methods for evaluating β-galactosidase expression in various bacteria. A study demonstrated its utility in detecting lacZ reporter gene activity in intact and viable bacteria, including Mycobacterium species. This substrate showed high sensitivity and provided an alternative for rapid measurement of reporter gene expression in viable bacteria (Rowland et al., 1999).

Use in Flow Cytometry Another application of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) is in flow cytometry for detecting β-galactosidase activity in gram-negative bacteria. It enters viable cells, emitting fluorescence proportional to enzymatic activity. However, its derivatives, such as C12-FDG, showed varied results in animal and yeast cells, indicating its specificity and limitations in different cell types (Plovins et al., 1994).

Carbohydrate Binding Studies The compound has also been involved in carbohydrate binding studies, particularly in understanding the binding properties of lectins. These studies contribute valuable insights into molecular interactions and biological recognition processes involving carbohydrates (Goldstein et al., 1981).

Applications in Glycoscience In glycoscience, the compound has been utilized in various syntheses and protein binding studies. It serves as a fundamental unit in synthesizing complex structures found in mucins and other biological molecules, aiding in the understanding of molecular structures and their functions in biological systems (Iijima & Ogawa, 1988).

Mechanism of Action

The compound is recognized as AFG-beta-gal and assumes pivotal significance as a substrate in scrutinizing gene expression and appraising assays . It allows researchers to decipher gene regulation and the associated cellular mechanisms .

properties

IUPAC Name

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXQEASVPVOMH-YSDBXMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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